

Unveiling the Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against the Human Kinome

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Compound of Interest

Compound Name: PF 02367982

Cat. No.: B1679669

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A Comparative Guide for Researchers and Drug Development Professionals

PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs). Initially developed as a c-MET inhibitor, its clinical efficacy has been most prominently demonstrated in non-small cell lung cancers (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.^{[1][2]} As with many kinase inhibitors that target the highly conserved ATP-binding pocket, understanding the broader cross-reactivity profile of PF-02367982 is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This guide provides a comprehensive comparison of the inhibitory activity of PF-02367982 against a wide array of human kinases, supported by experimental data and detailed methodologies.

Quantitative Kinase Inhibition Profile

The selectivity of PF-02367982 has been extensively profiled against large panels of kinases. The following table summarizes the dissociation constants (K_d) for PF-02367982 against a panel of 442 kinases from the KINOMEscan™ assay, providing a quantitative measure of binding affinity. A lower K_d value indicates a higher binding affinity. For comparative purposes, IC₅₀ values for the (R)- and (S)-enantiomers of Crizotinib against a selection of key kinases are also presented.

Table 1: Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against a Panel of Human Kinases

Kinase Target	Kd (nM) - KINOMEscan™	IC50 (nM) - (R)- Crizotinib	IC50 (nM) - (S)- Crizotinib
Primary Targets			
ALK	3.6	23.4	10.8
MET	1.6	8.2	4.1
ROS1	11	3.5	1.7
Significant Off-Targets (Kd < 100 nM)			
AXL	21	15.6	7.5
FLT3	48	120	55
FES	85	28	13
LTK	2.4	-	-
TYRO3	31	-	-
MER	33	-	-
STK22D (TSSK2)	49	-	-
MAP4K4	55	-	-
MST1R (RON)	68	-	-
TNK2	70	-	-
Weakly Inhibited Kinases (100 nM ≤ Kd < 1000 nM)			
ABL1	240	-	-
SRC	>1000	>1000	>1000
LCK	>1000	>1000	>1000

This table presents a selection of kinases

for illustrative purposes. For a comprehensive list, please refer to the full KINOMEScan™ dataset.

Data Source: Crizotinib KINOMEScan-2 (LDG-1178: LDS-1181) - LINCS Data Portal[3] and Benchchem

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

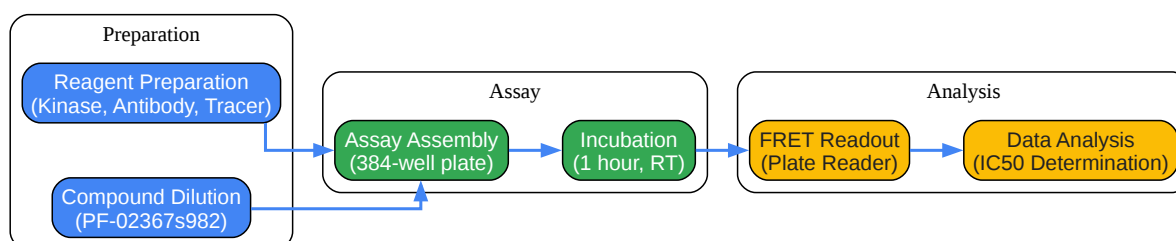
This biochemical assay is designed to measure the binding affinity of a test compound to a kinase of interest. It relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

Materials:

- Kinase of interest (e.g., ALK, c-MET)
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test compound (PF-02367982)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- DMSO
- 384-well assay plates

Procedure:

- **Compound Dilution:** Prepare a serial dilution of PF-02367982 in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
- **Reagent Preparation:**
 - Prepare a 3X solution of the kinase and Eu-anti-tag antibody mixture in assay buffer.
 - Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
- **Assay Assembly:**
 - Add 5 µL of the diluted test compound to the wells of a 384-well plate.
 - Add 5 µL of the 3X kinase/antibody mixture to each well.
 - Add 5 µL of the 3X tracer solution to each well.
- **Incubation:** Incubate the plate at room temperature for 1 hour, protected from light.
- **Data Acquisition:** Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- **Data Analysis:** Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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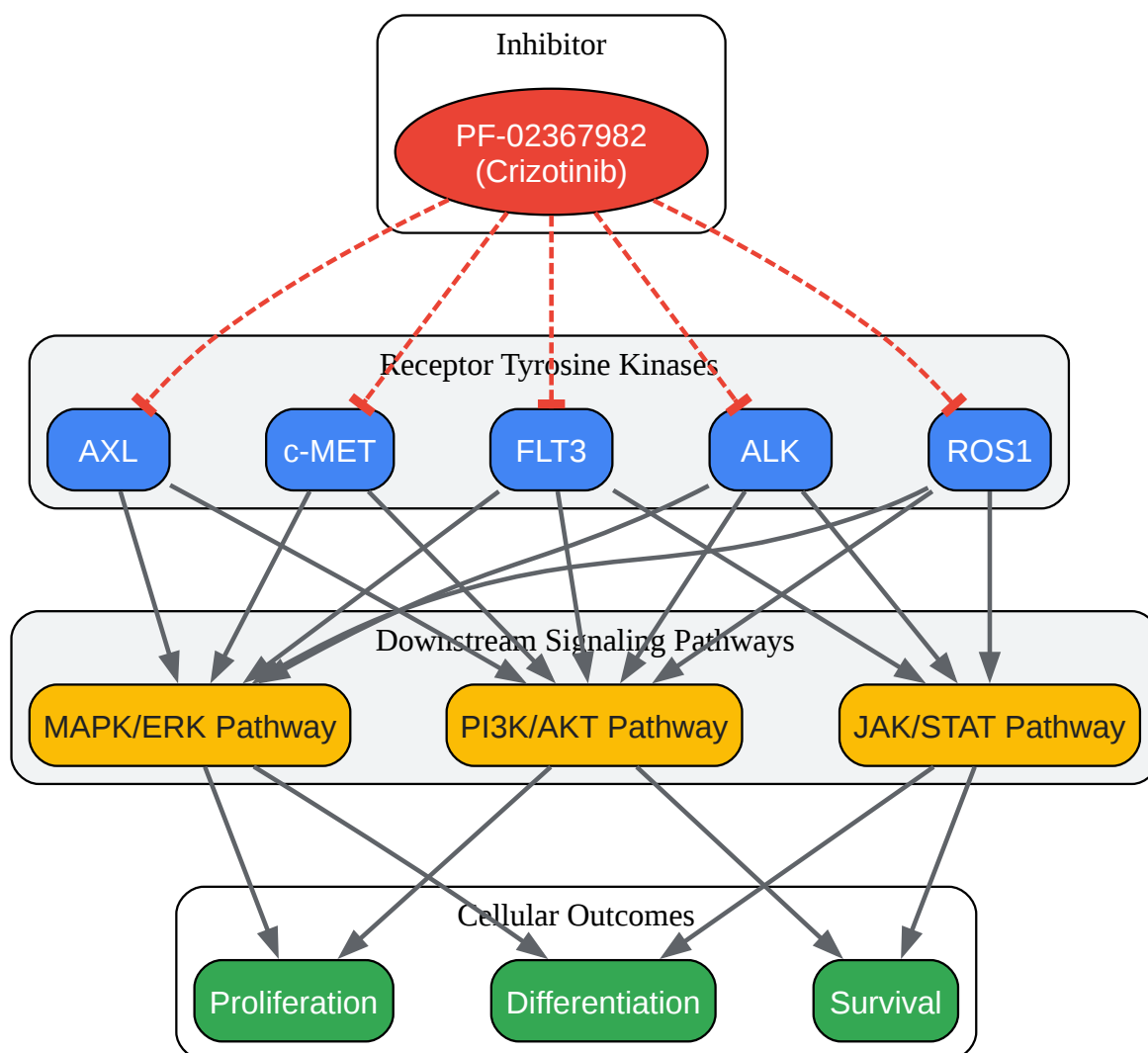
Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Signaling Pathways

PF-02367982 primarily targets the ALK, c-MET, and ROS1 receptor tyrosine kinases. However, its cross-reactivity with other kinases, such as AXL, FLT3, and FES, can lead to the modulation of additional signaling pathways. Understanding these interactions is critical for a complete picture of the compound's biological effects.

The primary targets of PF-02367982 (ALK, c-MET, and ROS1) are all receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant activation of these kinases through genetic alterations can lead to uncontrolled cell growth and cancer.

Key off-targets such as AXL and FLT3 are also RTKs implicated in cancer progression and drug resistance. AXL signaling can activate the PI3K/AKT and MAPK pathways, promoting cell survival and migration.[5][6] FLT3 is critical for the normal development of hematopoietic stem cells, and its aberrant activation is a driver in acute myeloid leukemia (AML), also signaling through the PI3K/AKT and MAPK pathways.[1][7] The proto-oncogene FES is a non-receptor tyrosine kinase that has been shown to play a role in cytokine signaling and myeloid differentiation.



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Caption: Signaling pathways modulated by PF-02367982 (Crizotinib).

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